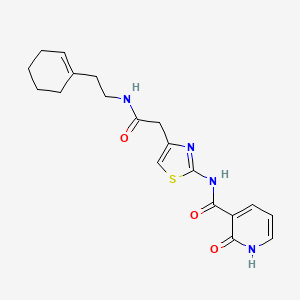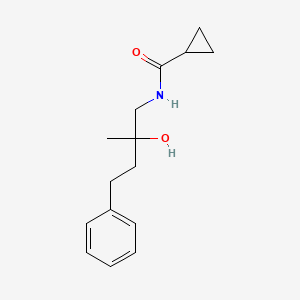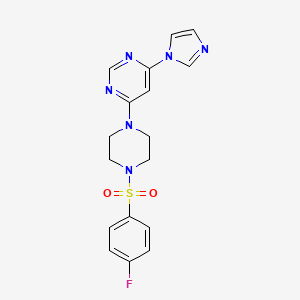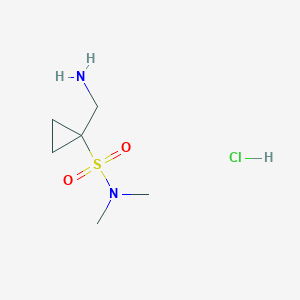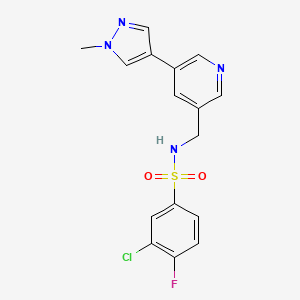
2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C12H7F2NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and a pyridin-2-yl group at the 3 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde typically involves the introduction of fluorine atoms and the pyridin-2-yl group onto the benzaldehyde core. One common method involves the reaction of 2,6-difluorobenzaldehyde with pyridine derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply. The scalability of the synthetic route would depend on the availability of starting materials and the efficiency of the reaction steps.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,6-Difluoro-3-(pyridin-2-yl)benzoic acid.
Reduction: 2,6-Difluoro-3-(pyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: The compound is used in the development of luminescent materials and organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability. The pyridin-2-yl group can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluorobenzaldehyde: Lacks the pyridin-2-yl group, making it less versatile in certain applications.
3-(Pyridin-2-yl)benzaldehyde: Lacks the fluorine atoms, which can affect its reactivity and stability.
2,6-Difluoro-3-(pyridin-2-yl)benzoic acid: An oxidized form of the compound with different chemical properties.
Uniqueness
2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde is unique due to the combination of fluorine atoms and the pyridin-2-yl group, which imparts distinct chemical and physical properties. This combination enhances its reactivity, stability, and potential for diverse applications in various fields .
Eigenschaften
IUPAC Name |
2,6-difluoro-3-pyridin-2-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-10-5-4-8(12(14)9(10)7-16)11-3-1-2-6-15-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXNMLWGIYPMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C(=C(C=C2)F)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
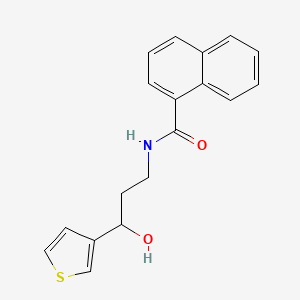
![2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2524338.png)
![2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2524339.png)
![2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride](/img/structure/B2524340.png)
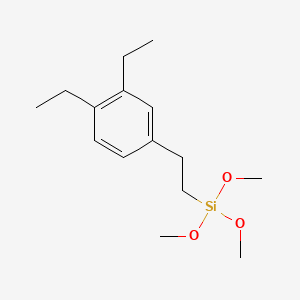
![2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde](/img/structure/B2524345.png)

